2-Pentenenitrile

Hydrocyanation Adiponitrile synthesis Nylon-6,6 intermediate

Procure 2-Pentenenitrile to recover value from adiponitrile process byproduct streams. Its conjugated α,β-unsaturated architecture drives preferential C=C hydrogenation over nitrile reduction—the opposite of nonconjugated isomers like 3PN. This divergent reactivity makes isomer-specific sourcing critical for catalyst screening and for synthesizing nylon 11 (vs. nylon 12 from 3PN). Technical-grade material typically assays at ~70% (GC), with higher purities available. Ensure supplier documentation confirms isomer composition to guarantee reproducible chemoselectivity in your downstream process.

Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
CAS No. 13284-42-9
Cat. No. B077955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentenenitrile
CAS13284-42-9
Synonyms2-pentenenitrile
2-pentenenitrile, (E)-isomer
2-pentenenitrile, (Z)-isome
Molecular FormulaC5H7N
Molecular Weight81.12 g/mol
Structural Identifiers
SMILESCCC=CC#N
InChIInChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3
InChIKeyISBHMJZRKAFTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentenenitrile (CAS 13284-42-9) – Properties, Procurement Specifications, and Industrial-Grade Availability


2-Pentenenitrile (2PN, CAS 13284-42-9, C₅H₇N, MW 81.12 g/mol) is an α,β-unsaturated aliphatic nitrile characterized by a conjugated C=C–C≡N system [1]. The compound exists as a mixture of (E)- and (Z)-geometric isomers, with the (E)-isomer being the thermodynamically favored configuration under standard conditions [2]. Commercially available technical-grade material typically assays at approximately 70% purity (GC) with boiling point 122–127 °C, density 0.821 g/mL at 20 °C, refractive index n₂₀/D 1.422, and closed-cup flash point 24 °C (75.2 °F) . The compound is classified under UN 3275 as a flammable liquid with acute toxicity via oral, dermal, and inhalation routes, requiring storage in tightly closed containers under inert atmosphere and use of appropriate personal protective equipment including chemical-impermeable gloves and eye/face protection [3].

Why 3-Pentenenitrile or Other C₅ Unsaturated Nitriles Cannot Substitute for 2-Pentenenitrile in Catalytic Processes


Among the C₅ unsaturated nitrile isomers—including 3-pentenenitrile (3PN), 4-pentenenitrile, and 2-methyl-3-butenenitrile—2-pentenenitrile exhibits fundamentally divergent reactivity in both hydrocyanation and hydrogenation chemistries due to its conjugated α,β-unsaturated architecture [1]. While 3PN and 4PN are nonconjugated isomers that undergo nickel(0)-catalyzed hydrocyanation to adiponitrile with industrially useful rates and yields, the conjugated double bond in 2PN renders it inert or recalcitrant under identical catalytic conditions, necessitating dedicated isomerization steps prior to downstream processing in nylon-6,6 manufacturing workflows [1]. In hydrogenation applications, the conjugated system of 2PN drives preferential reduction of the C=C bond before the nitrile group, whereas nonconjugated isomers such as 3PN exhibit the opposite chemoselectivity—enabling retention of the C=C bond while reducing the nitrile to the corresponding unsaturated amine [2]. These divergent catalytic behaviors mean that 2PN and 3PN are not interchangeable feedstocks; selection between them dictates both the required catalyst system and the identity of the isolable product stream.

Quantitative Differentiation Evidence: 2-Pentenenitrile vs. 3-Pentenenitrile and Related C₅ Nitriles


Catalytic Inertness of cis-2-Pentenenitrile in Nickel(0)-Catalyzed Hydrocyanation to Adiponitrile

In the second hydrocyanation step of the industrial adiponitrile process, cis-2-pentenenitrile cannot be hydrocyanated to adiponitrile in the presence of nickel(0)-phosphorus catalyst complexes, in stark contrast to trans-3-pentenenitrile which undergoes facile hydrocyanation under identical conditions [1].

Hydrocyanation Adiponitrile synthesis Nylon-6,6 intermediate

Chemoselectivity Divergence in Hydrogenation: Conjugated vs. Nonconjugated C₅ Nitriles

Hydrogenation studies over Cr-doped Raney cobalt and nickel catalysts reveal that the conjugated double bond in 2-pentenenitrile is hydrogenated before the nitrile group, whereas the nonconjugated double bond in 3-pentenenitrile is hydrogenated after the nitrile group, enabling selective retention of the C=C bond and production of unsaturated amines [1].

Hydrogenation Chemoselectivity Unsaturated amine synthesis

Established Oral Toxicity NOEL in Rats – Systemic vs. Reproductive Thresholds

A combined repeated-dose toxicity study with reproduction screening in rats established a no-observed-effect level (NOEL) for systemic toxicity of 3 mg/kg/day, based on degeneration of olfactory mucosa observed in females at 10 mg/kg/day, while the NOEL for reproductive and neurobehavioral toxicity was 10 mg/kg/day [1].

Toxicology Risk assessment Occupational safety

Isomerization Kinetics: cis-2PN to trans-3PN Conversion Efficiency

Conventional alumina-catalyzed isomerization of cis-2-pentenenitrile to 3-pentenenitrile typically achieves yields of approximately 30% based on cis-2PN, with increased conversion leading to elevated formation of the undesired trans-2-pentenenitrile byproduct rather than the target trans-3-pentenenitrile [1].

Isomerization Process optimization Reactive distillation

Procurement-Relevant Application Scenarios for 2-Pentenenitrile (CAS 13284-42-9)


Isomerization Feedstock for Adiponitrile (Nylon-6,6) Production

In industrial adiponitrile manufacturing via butadiene hydrocyanation, 2-pentenenitrile is generated as a primary byproduct alongside the target 3-pentenenitrile. Because cis-2PN is catalytically inert toward subsequent nickel(0)-catalyzed hydrocyanation to adiponitrile, it must be directed to a dedicated isomerization unit where it is converted to trans-3PN under heterogeneous catalysis [1]. Procurement of 2PN streams—either as isolated technical-grade material or as a component of mixed pentenenitrile fractions—is therefore driven by the need to recover and valorize this byproduct fraction rather than discard it as waste, directly improving overall carbon efficiency and yield economics of integrated nylon-6,6 precursor facilities [1].

Synthesis of Nylon 11 and Nylon 12 via Nitrile-Functionalized Fatty Acid Intermediates

2-Pentenenitrile serves as a cross-metathesis partner with omega-terminal fatty acids (e.g., 9-decenoic acid) or fatty acid esters to produce nitrile-functionalized unsaturated fatty acids, which upon hydrogenation yield saturated amino acids that undergo polyamidation to nylon polymers [1]. Critically, the selection between 2PN and 3PN in this process determines the final nylon product identity: with 9-decenoic acid as the fatty acid partner, 2PN yields a C11 nitrile acid intermediate that polymerizes to nylon 11, whereas 3PN yields a C12 nitrile acid leading to nylon 12 [1]. This product-divergent outcome makes the choice of pentenenitrile isomer a deliberate synthetic design parameter rather than a matter of interchangeability.

Model Substrate for Conjugated Olefin Hydrogenation Catalyst Screening

2-Pentenenitrile is employed as a model conjugated α,β-unsaturated nitrile in catalyst development studies investigating chemoselective hydrogenation. Its conjugated C=C–C≡N system serves as a prototypical substrate for evaluating catalyst selectivity between C=C and C≡N reduction pathways, with documented behavior showing preferential C=C hydrogenation before nitrile reduction over Cr-doped Raney cobalt and nickel catalysts [1]. This contrasts with nonconjugated analogs such as 3-pentenenitrile, where the nitrile group is reduced first, enabling high selectivity for unsaturated amines [1]. Procurement for catalyst screening thus requires material of defined isomer composition and purity to ensure reproducible selectivity benchmarking.

Nucleophilic Addition Reactions for Nitrogen-Containing Compound Synthesis

The conjugated α,β-unsaturated nitrile functionality of 2-pentenenitrile enables its use as an electrophilic Michael acceptor in reactions with nucleophiles including concentrated aqueous ammonia and alkylamines [1]. For instance, cyanobutylation of amines with 2-pentenenitrile in the presence of 15–60 wt% water produces alkylaminonitriles and bis-(3-alkylamino)dinitriles, which serve as intermediates in fine chemical and pharmaceutical synthesis [1]. The conjugated double bond activation imparts distinct reactivity kinetics compared to nonconjugated isomers, making 2PN specifically suited for conjugate addition-based synthetic routes.

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